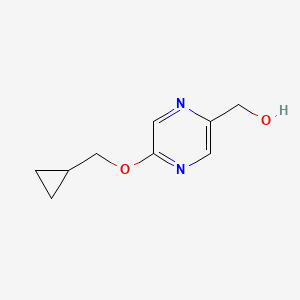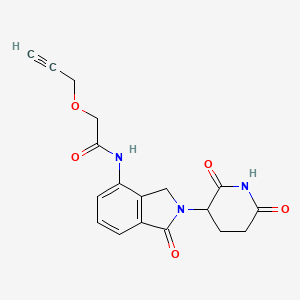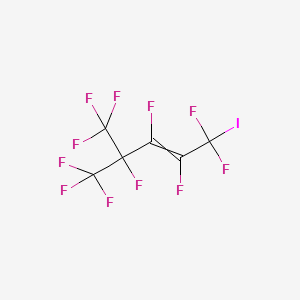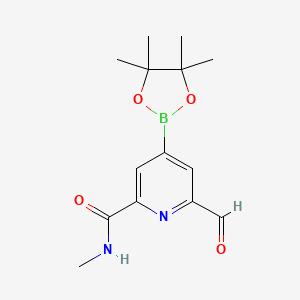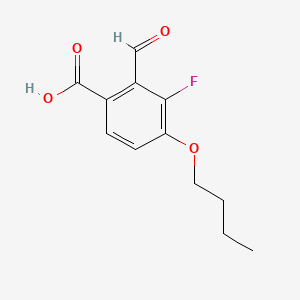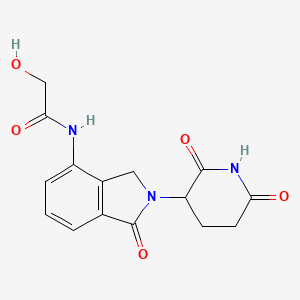
Lenalidomide-CO-C1-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-CO-C1-OH, commonly known as Lenalidomide, is a derivative of thalidomide with significant therapeutic applications. It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes. Lenalidomide exhibits immunomodulatory, antiangiogenic, and antineoplastic properties, making it a versatile compound in medical research and treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide involves several steps. One common method includes the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor. This precursor is then reduced to produce Lenalidomide . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon for hydrogenation .
Industrial Production Methods
Industrial production of Lenalidomide often involves optimizing the synthesis process to achieve higher yields and purity. Techniques such as design of experiments (DoE) are employed to refine the reaction conditions and improve efficiency . The use of pharmaceutically acceptable salts, like hydrochloride, can enhance the stability and bioavailability of the final product .
化学反应分析
Types of Reactions
Lenalidomide undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized to form hydroxylated derivatives.
Reduction: The nitro precursor of Lenalidomide is reduced to form the active compound.
Substitution: Halogenation and other substitution reactions can modify the structure of Lenalidomide to enhance its properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Palladium on carbon, hydrogen gas.
Substituting agents: Halogens like bromine and chlorine.
Major Products
The major products formed from these reactions include various derivatives of Lenalidomide, which can have enhanced therapeutic properties or reduced side effects .
科学研究应用
Lenalidomide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes and immune modulation.
Medicine: Widely used in the treatment of hematologic malignancies, such as multiple myeloma and myelodysplastic syndromes
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
作用机制
Lenalidomide exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the activity of T cells and natural killer cells, and modulates cytokine production.
Antiangiogenesis: Inhibits the formation of new blood vessels, which is crucial for tumor growth.
Antineoplastic: Induces apoptosis in cancer cells by targeting specific molecular pathways, such as the cereblon E3 ubiquitin ligase complex.
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound of Lenalidomide, known for its immunomodulatory and antiangiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar therapeutic applications but different potency and side effect profiles.
Uniqueness of Lenalidomide
Lenalidomide is unique due to its enhanced potency and reduced side effects compared to thalidomide. It has a broader range of applications and is more effective in treating certain hematologic malignancies .
属性
分子式 |
C15H15N3O5 |
|---|---|
分子量 |
317.30 g/mol |
IUPAC 名称 |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-hydroxyacetamide |
InChI |
InChI=1S/C15H15N3O5/c19-7-13(21)16-10-3-1-2-8-9(10)6-18(15(8)23)11-4-5-12(20)17-14(11)22/h1-3,11,19H,4-7H2,(H,16,21)(H,17,20,22) |
InChI 键 |
UPWMUQWEFLDIIK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


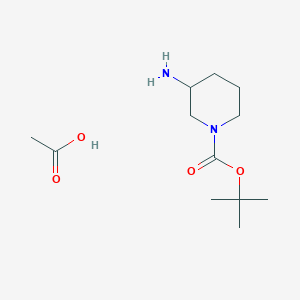
![10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14773723.png)
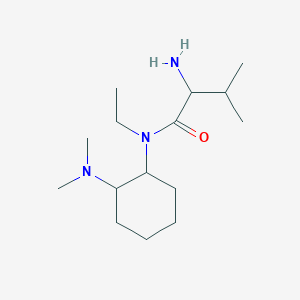

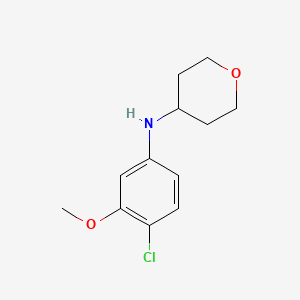
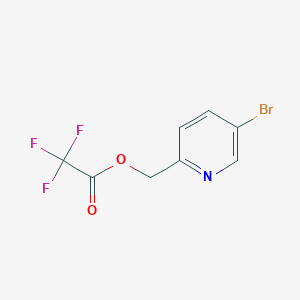
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
![Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-](/img/structure/B14773769.png)
